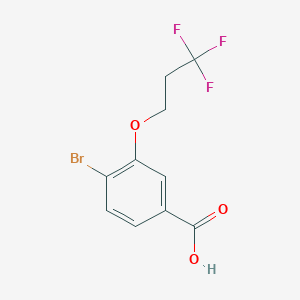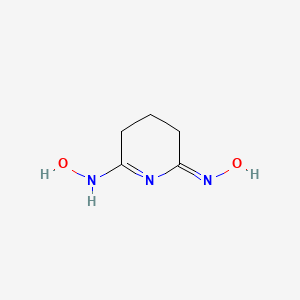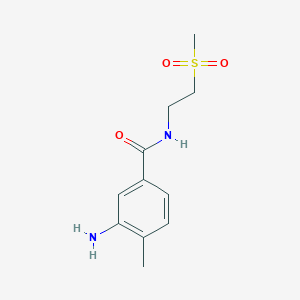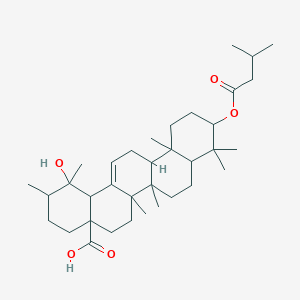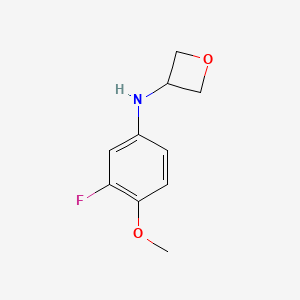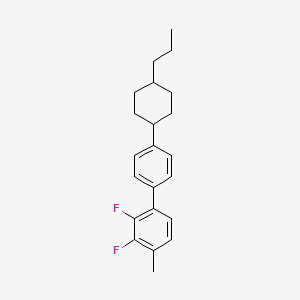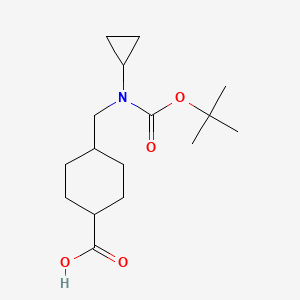![molecular formula C14H19NO3 B15091814 Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methoxyphenyl group, and a cyclopropylmethoxy group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(cyclopropylmethoxy)benzaldehyde and methyl 2-amino-3-bromopropanoate.
Formation of Intermediate: The 4-(cyclopropylmethoxy)benzaldehyde undergoes a condensation reaction with methyl 2-amino-3-bromopropanoate in the presence of a base such as sodium hydride to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the amino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The amino group and the aromatic ring allow the compound to bind to enzymes and receptors, modulating their activity. The cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-[4-(methoxy)phenyl]propanoate: Similar structure but lacks the cyclopropyl group.
Methyl 2-amino-3-[4-(ethoxy)phenyl]propanoate: Similar structure with an ethoxy group instead of a cyclopropylmethoxy group.
Methyl 2-amino-3-[4-(propoxy)phenyl]propanoate: Similar structure with a propoxy group.
Uniqueness:
- The presence of the cyclopropylmethoxy group in Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate imparts unique steric and electronic properties, enhancing its stability and bioavailability compared to similar compounds.
- The compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13(15)8-10-4-6-12(7-5-10)18-9-11-2-3-11/h4-7,11,13H,2-3,8-9,15H2,1H3 |
InChI-Schlüssel |
QLWDTBSWAITXAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


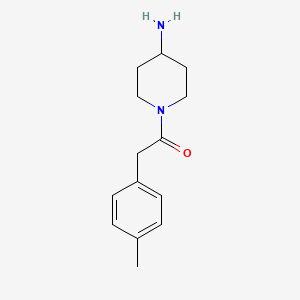
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
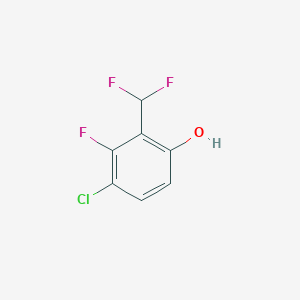
![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
